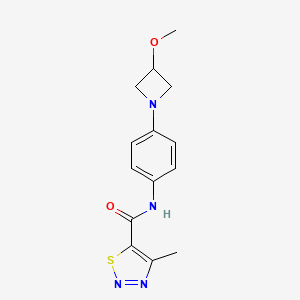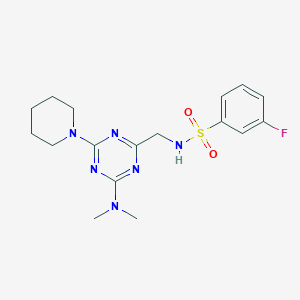![molecular formula C22H23N3O5 B2875474 [2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 566144-74-9](/img/structure/B2875474.png)
[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate” is a derivative of Nalidixic acid . Nalidixic acid is a potent antibacterial agent selected from a large group of 1,8-naphthyridines .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in 56–80% yield .Molecular Structure Analysis
The molecular formula of the compound is C14H16N2O3 . The average mass is 260.288 Da and the monoisotopic mass is 260.116089 Da .Chemical Reactions Analysis
The compound is part of the 1,8-naphthyridines group, which has been synthesized through various methods including multicomponent reactions . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm 3, a boiling point of 403.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.7±28.7 °C . The index of refraction is 1.556 and the molar refractivity is 69.6±0.3 cm 3 .科学的研究の応用
Synthesis Methods
Studies have described the synthesis of naphthyridine derivatives using different starting materials and reactions. For example, the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, highlighting the diverse synthetic routes for naphthyridine compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Crystal Structure and Antitumor Activity
The crystal structure and antitumor activity of certain naphthyridine derivatives have been studied, indicating their potential in cancer treatment. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of the proliferation of some cancer cell lines, suggesting the therapeutic potential of naphthyridine derivatives (Liu et al., 2018).
Enzyme Inhibitors with Neuroprotective Properties
Naphthyridine derivatives like ITH4012 have been identified as novel acetylcholinesterase inhibitors with additional properties such as acting as a calcium promoter and having neuroprotective effects. This highlights their potential in treating neurodegenerative diseases by reducing cell death induced by various compounds (Orozco et al., 2004).
Synthesis and Optical Properties for Alzheimer’s Diagnosis
Derivatives have been synthesized for use as fluorescent probes for β-amyloids, indicating their application in diagnosing Alzheimer’s disease. These compounds exhibit high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
作用機序
Safety and Hazards
As a derivative of Nalidixic acid, the compound may have similar safety and hazards. Nalidixic acid is used in the treatment of urinary infections and has a successful bacteriostatic action, strongly expressed against some Gram-positive microorganisms and limited to certain Gram-negative microorganisms .
将来の方向性
特性
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-25-12-16(20(27)15-11-10-14(3)23-21(15)25)22(28)30-13-19(26)24-17-8-6-7-9-18(17)29-5-2/h6-12H,4-5,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWUFBHJYHBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)



